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molecular formula C15H13ClO B028419 3,3-Diphenylpropionyl chloride CAS No. 37089-77-3

3,3-Diphenylpropionyl chloride

Cat. No. B028419
M. Wt: 244.71 g/mol
InChI Key: UYXDQUAGGZJICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198548

Procedure details

To a mixture of 3,3-diphenylpropionic acid (20 g, 88.4 mmol) and thionyl chloride (7.74 mL, 106.1 mmol) is added 5 drops of pyridine. The mixture is stirred at room temperature overnight (15 hours), and then distilled in vacuo to afford a light yellow oil, 17.88 g. The title compound forms as a light yellow solid when the oil is refrigerated overnight; mp 41°-43° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:20])=O>N1C=CC=CC=1>[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9]([Cl:20])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
7.74 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight (15 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light yellow oil, 17.88 g

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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